molecular formula C6H8N4O B1512244 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde CAS No. 1159530-92-3

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde

Cat. No.: B1512244
CAS No.: 1159530-92-3
M. Wt: 152.15 g/mol
InChI Key: YQWYNXMLCGBRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 2-chloropyrazine with hydrazine hydrate, followed by cyclization and reduction steps . The reaction conditions often involve heating and the use of solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve scalable reactions using commercially available reagents. The process is designed to be cost-effective and efficient, ensuring that the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind effectively to these targets, influencing their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde is unique due to its specific structural features, which allow for versatile chemical modifications. This versatility makes it a valuable compound in medicinal chemistry and other fields .

Properties

CAS No.

1159530-92-3

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C6H8N4O/c11-4-6-9-8-5-3-7-1-2-10(5)6/h4,7H,1-3H2

InChI Key

YQWYNXMLCGBRGO-UHFFFAOYSA-N

SMILES

C1CN2C(=NN=C2C=O)CN1

Canonical SMILES

C1CN2C(=NN=C2C=O)CN1

Origin of Product

United States

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